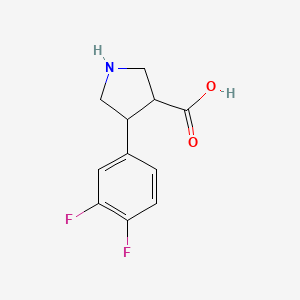

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide

Übersicht

Beschreibung

2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research . They are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives often involves the condensation of thiourea and an alpha-halo ketone . The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells with respect to C2-amino counterparts .Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is C6H11N3O3S2, and its average mass is 237.300 Da .Chemical Reactions Analysis

2-aminothiazole derivatives have shown inhibitory activity against Bcr-Abl and HDAC1 . They have also exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is 237.3 g/mol.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

2-aminothiazole derivatives, including 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide, have shown significant potential in anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The development of these small molecule antitumor agents could decrease drug resistance and reduce unpleasant side effects .

Antiviral Applications

Thiazole derivatives, including 2-aminothiazole compounds, have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antimicrobial Applications

2-aminothiazole derivatives have been found to exhibit antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.

Antifungal Applications

2-aminothiazole derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anticonvulsant Applications

Thiazole derivatives have been found to possess anticonvulsant properties . This suggests that they could be used in the development of new anticonvulsant drugs.

Antidiabetic Applications

2-aminothiazole derivatives have been found to exhibit antidiabetic properties . This suggests that they could be used in the development of new antidiabetic drugs.

Antihypertensive Applications

Thiazole derivatives have been found to possess antihypertensive properties . This suggests that they could be used in the development of new antihypertensive drugs.

Anti-inflammatory Applications

2-aminothiazole derivatives have been found to exhibit anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs.

Wirkmechanismus

Target of Action

It is known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may interact with these targets, leading to changes in their function.

Biochemical Pathways

It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may affect the pathways associated with these targets, leading to downstream effects.

Result of Action

It is known that 2-aminothiazole derivatives have shown potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 . This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may have similar effects.

Safety and Hazards

While specific safety and hazards information for 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is not available, it’s important to note that it is intended for research use only and not for human or veterinary use.

Zukünftige Richtungen

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This information will be useful for future innovation .

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S2/c1-12-3-2-9-14(10,11)5-4-8-6(7)13-5/h4,9H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKHFVFXXIGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)

![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)

![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)